molecular formula C11H18BNO4S B595739 (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid CAS No. 183000-60-4

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid

Cat. No.: B595739
CAS No.: 183000-60-4
M. Wt: 271.138
InChI Key: AWBYIPZEQVPQBT-UHFFFAOYSA-N
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Description

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties. This compound features a boronic acid group, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .

Mode of Action

The compound, being a boronic acid derivative, is likely to interact with its targets through covalent bonding. The boron atom in boronic acids can form reversible covalent bonds with biological molecules, particularly those containing hydroxyl groups . This allows boronic acids to modulate the activity of their targets, leading to changes in cellular processes .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium complexes .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally sensitive to ph and can undergo hydrolysis, particularly at physiological ph . This could potentially affect the bioavailability of the compound.

Result of Action

The ability of boronic acids to form covalent bonds with biological molecules can lead to modulation of various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid. For instance, the pH of the environment can affect the stability of boronic acids and their esters, as they can undergo hydrolysis, particularly at physiological pH . Additionally, the presence of other reactive species in the environment could potentially interact with the compound and affect its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid typically involves the reaction of 2-amino-5-methylphenylboronic acid with tert-butylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. This may include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Although less common, the compound can undergo reduction reactions under specific conditions.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in the presence of electrophiles.

    Coupling Reactions: The compound is highly valuable in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and bases such as sodium hydroxide for substitution reactions. Reaction conditions vary but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include boronic esters, biaryl compounds, and various substituted phenyl derivatives, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology

In biological research, boronic acids are known for their ability to bind to diols, making them useful in the study of carbohydrate interactions and as potential inhibitors of enzymes that interact with sugar molecules.

Medicine

In medicine, boronic acid derivatives have been explored for their potential as enzyme inhibitors, particularly in the treatment of diseases such as cancer and diabetes. The compound’s ability to form reversible covalent bonds with active site residues makes it a promising candidate for drug development.

Industry

In industry, this compound is used in the synthesis of advanced materials and as a reagent in various chemical processes, including the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acids such as phenylboronic acid, 3-formylphenylboronic acid, and 4-formylphenylboronic acid. These compounds share the boronic acid functional group but differ in their substituents and overall structure.

Uniqueness

What sets (2-(N-(tert-Butyl)sulfamoyl)-5-methylphenyl)boronic acid apart is the presence of the tert-butylsulfamoyl group, which imparts unique steric and electronic properties. This makes the compound particularly useful in specific synthetic applications where these properties are advantageous.

Properties

IUPAC Name

[2-(tert-butylsulfamoyl)-5-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO4S/c1-8-5-6-10(9(7-8)12(14)15)18(16,17)13-11(2,3)4/h5-7,13-15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBYIPZEQVPQBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)S(=O)(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716585
Record name [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183000-60-4
Record name [2-(tert-Butylsulfamoyl)-5-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70716585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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